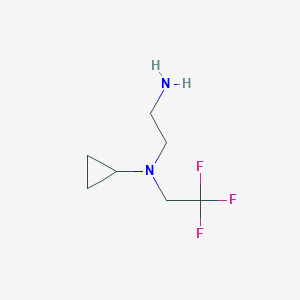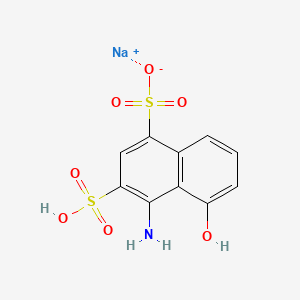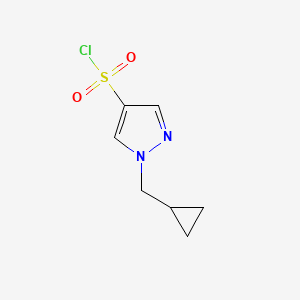
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
Vue d'ensemble
Description
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (NACE) is a cyclopropanamine derivative that has been extensively studied in recent years. It is a highly versatile compound that can be used in a variety of synthetic and medicinal applications due to its unique properties. NACE has been studied for its potential use in medicinal chemistry, drug delivery, and other biomedical applications, as well as its potential to act as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Synthetic Methodologies and Catalysis
Multigram Synthesis of Trifluoromethyl Cyclopropanamines : A study by Bezdudny et al. (2011) describes the synthesis of trifluoromethyl cyclopropanamines, focusing on the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product in a single batch (Bezdudny et al., 2011).
Cyclopropanation Under Phase-transfer Conditions : Matsuo et al. (2004) achieved the stereoselective synthesis of cis-2-fluorocyclopropylamine through cyclopropanation, showcasing the utility of dibromofluoromethane and 18-crown-6 in dichloromethane for this purpose. This method highlights the synthetic versatility of cyclopropanamines in generating structurally diverse molecules (Matsuo et al., 2004).
Biologically Active Compound Synthesis
Cyclopropanamine Compounds in Neuroscience : Research on cyclopropanamine compounds, such as those discussed by Blass (2016), explores their potential as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors have been studied for therapeutic applications in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction, demonstrating the significant biomedical potential of cyclopropanamine derivatives (Blass, 2016).
Diversity Synthesis of N-substituted 2-Amino-1,6-naphthyridine Derivatives : Han et al. (2010) developed a microwave-assisted three-component reaction incorporating cyclopropanamine to synthesize a variety of N-substituted 2-amino-1,6-naphthyridine derivatives. This method facilitates the rapid synthesis of compounds for biomedical screening, showcasing the applicability of cyclopropanamines in creating diverse bioactive molecules (Han et al., 2010).
Propriétés
IUPAC Name |
N'-cyclopropyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWPWWQTPCEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine | |
CAS RN |
1249485-42-4 | |
| Record name | N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)

